B1577318 VrCRP

VrCRP

Cat. No.: B1577318
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Defensin Discovery in Leguminous Plants

The discovery of plant defensins in leguminous species represents a pivotal moment in understanding plant innate immunity mechanisms. The first plant defensins were identified in barley and wheat in 1990, initially designated as gamma-thionins before being reclassified as plant defensins in 1995 when researchers determined their evolutionary distinction from other thionin families and their structural similarity to defensins found in insects and mammals. This reclassification occurred when Terras and colleagues demonstrated that these peptides belonged to a distinct antimicrobial peptide family with unique structural and functional characteristics.

The significance of defensin discovery in leguminous plants became apparent through extensive genomic surveys revealing the widespread distribution of these peptides across plant species. In Arabidopsis alone, approximately 317 genes code for defensin and defensin-like peptides, while Medicago truncatula contains 778 potential sequences and Vitis vinifera harbors 79 such sequences. This abundance demonstrates the evolutionary importance of defensins in plant survival strategies, particularly in leguminous species that face constant pressure from specialized herbivorous insects and pathogenic microorganisms.

The historical trajectory of defensin research in legumes gained momentum when researchers recognized that these peptides evolved from prokaryotic genera including Myxobacterium, Anaeromyxobacter dehalogenans, and Stigmatella aurantiaca, sharing structural resemblance with insect defensins through their conserved gamma-core motifs. This evolutionary connection suggested that defensin genes were transferred from prokaryotic endosymbionts to eukaryotic lineages, undergoing subsequent modifications that gave rise to modern plant defensins with specialized functions.

Genomic Identification of Vigna radiata Cysteine Rich Protein in Vigna radiata

The genomic identification of Vigna radiata Cysteine Rich Protein emerged through systematic application of suppression subtractive hybridization techniques targeting the bruchid-resistant nearly isogenic line VC6089A of mungbean. This sophisticated molecular approach enabled researchers to isolate complementary deoxyribonucleic acid sequences specifically associated with bruchid resistance traits, leading to the successful identification of the Vigna radiata Cysteine Rich Protein gene.

Subsequent genomic characterization revealed that the original complementary deoxyribonucleic acid sequence, when compared to its corresponding genomic deoxyribonucleic acid, contained significant structural differences including a 103 base pair intron and three mismatch base pairs. These discoveries prompted researchers to rename the genomic sequence as Vigna radiata Defensin 1, distinguishing it from the initial complementary deoxyribonucleic acid clone while maintaining recognition of their functional relationship.

The genomic organization of Vigna radiata Cysteine Rich Protein demonstrates remarkable conservation across multiple Vigna radiata varieties. Southern blot analysis confirmed that five different Vigna radiata varieties contain single copies of the Vigna radiata Defensin 1 gene in their genomes, suggesting strong selective pressure maintaining this genetic element. Furthermore, genomic walking techniques successfully isolated a 1.7 kilobase promoter region from VC6089A genomic libraries using gene-specific primers designed from the Vigna radiata Defensin 1 genomic sequence, providing insights into transcriptional regulation mechanisms.

The protein-coding sequence analysis revealed that Vigna radiata Cysteine Rich Protein encodes a 73-amino-acid protein containing a 27-amino-acid signal peptide extending from methionine 1 to alanine 27, with the mature peptide comprising 46 amino acids beginning at arginine 28. This structural organization follows the typical plant defensin architecture, featuring the characteristic signal peptide required for proper cellular targeting and processing.

Phylogenetic Relationship to Other Cysteine-Rich Antimicrobial Peptides

The phylogenetic analysis of Vigna radiata Cysteine Rich Protein reveals fascinating evolutionary relationships within the broader cysteine-rich antimicrobial peptide superfamily. Structural analysis indicates that Vigna radiata Cysteine Rich Protein exhibits high homology to scorpion toxins, particularly short toxins, in addition to gamma-thionins and several amylase inhibitors. This evolutionary connection suggests that Vigna radiata Cysteine Rich Protein represents a unique branch of defensin evolution that has retained structural features enabling both antimicrobial and insecticidal activities.

Comparative sequence analysis demonstrates significant relationships between Vigna radiata Cysteine Rich Protein and related defensins from other Vigna species. The isolation of Vigna radiata Defensin 1-like genomic sequences from azuki bean (Vigna angularis), black gram (Vigna mungo), rice bean (Vigna umbellata), cultivated Vigna (Vigna glabrescens), and cowpea (Vigna unguiculata) revealed remarkable conservation of structural features. All six defensin-like proteins contain identical cysteine positioning, suggesting similar three-dimensional structures based on their high amino acid sequence homology.

The relationship between Vigna radiata Cysteine Rich Protein and azuki bean defensin Vigna angularis Defensin 1 exemplifies this evolutionary conservation. Vigna angularis Defensin 1 shares 78.3% sequence homology with Vigna radiata Defensin 1 and maintains the same basic protein structure with 46 amino acids and four conserved disulfide bonds. However, functional analysis revealed that Vigna angularis Defensin 1 exhibits reduced activity compared to recombinant Vigna radiata Defensin 1 in protein synthesis inhibition and bruchid larval development assays, suggesting that despite structural similarity, subtle sequence differences significantly impact biological potency.

The broader phylogenetic context places Vigna radiata Cysteine Rich Protein within the ancient superfamily of antimicrobial peptides that diverged approximately 1.4 billion years ago before the evolution of prokaryotes and eukaryotes. This ancient origin explains the structural conservation observed across diverse taxonomic groups while allowing for functional specialization that enables Vigna radiata Cysteine Rich Protein to exhibit both traditional antifungal activity and novel insecticidal properties.

Table 1. Comparative Analysis of Vigna Defensin Sequences and Properties

Defensin Species Amino Acids Signal Peptide Mature Peptide Sequence Homology to VrCRP Functional Activity
This compound/VrD1 Vigna radiata 73 27 46 100% Insecticidal, Antifungal
VaD1 Vigna angularis 73 27 46 78.3% Antifungal, Reduced Insecticidal
VmD1 Vigna mungo 73 27 46 High* Not Determined
VumD1 Vigna umbellata 73 27 46 High* Not Determined
VgD1 Vigna glabrescens 73 27 46 High* Not Determined
VunD1 Vigna unguiculata 73 27 46 High* Not Determined

*Exact percentage not specified in source material, described as high homology

The structural analysis of Vigna radiata Cysteine Rich Protein reveals a triple-stranded antiparallel beta-sheet configuration, an alpha-helix, and a 3₁₀ helix stabilized by four disulfide bonds, forming the typical cysteine-stabilized alpha-beta motif characteristic of plant defensins. This three-dimensional architecture provides the structural foundation for the unique functional properties that distinguish Vigna radiata Cysteine Rich Protein from other plant defensins, particularly its ability to interact with insect cellular targets while maintaining antifungal efficacy.

Properties

bioactivity

Insects,

sequence

RTCMIKKEGWGKCLIDTTCAHSCKNRGYIGGDCKGMTRTCYCLVNC

Origin of Product

United States

Scientific Research Applications

Pain Management

Case Study: Immersive VR for Complex Regional Pain Syndrome (CRPS)
A pilot study investigated the effects of immersive VR on patients with upper limb CRPS. Participants engaged in a three-dimensional interactive kitchen environment, allowing them to visualize and manipulate virtual objects. The results indicated that four out of six participants reported subjective improvements in pain and daily function after ten sessions of VR therapy .

Participant Report
1Best pain relief compared to other treatments; sustained relief at 6 months post-VR therapy.
2Enjoyed VR but experienced transient worsening of limb parathesias; significant pain reduction at follow-up.
3Enjoyed VR but noted worsening symptoms due to confounding variables.
4Reported significant pain reduction and functional improvement; recommended VR therapy to others.
5Increased fatigue with VR sessions; no effect on pain symptoms reported.
6Withdrew due to increased sensitivity; longest CRPS duration among participants.

Rehabilitation

Application in Stroke Recovery
Research has shown that integrating VR with brain-computer interface (BCI) principles significantly enhances motor recovery in stroke survivors. Participants use avatars to visualize attempted movements, which re-engages motor circuits and accelerates recovery . A systematic review identified over 1,473 articles published on VR therapy for rehabilitation since 2000, underscoring its growing significance in this field .

Mental Health Therapy

Use in Treating Anxiety Disorders
VR has been increasingly utilized in treating anxiety disorders by providing exposure therapy in a controlled environment. This method allows patients to confront their fears gradually while being monitored by therapists . Studies indicate that VR exposure therapy can lead to significant reductions in anxiety levels compared to traditional methods.

Summary of Research Findings

Study Focus Population Findings
Pain Management in CRPSAdults with CRPSSubjective pain relief reported; objective measures showed mixed results .
Stroke RehabilitationChronic stroke survivorsEnhanced motor function recovery through VR-BCI integration .
Anxiety TreatmentPatients with anxiety disordersSignificant reduction in anxiety levels using VR exposure therapy .

Comparison with Similar Compounds

Structural and Functional Similarities

VrCRP belongs to the plant defensin family , characterized by small size (4–10 kDa), high cysteine content, and conserved disulfide bridges. Key comparisons include:

Compound Source Size (kDa) Cysteines Key Activities Target Organisms
This compound Mung bean 5.9 8 Antifungal, antibacterial, insecticidal C. chinensis, R. solani
PA1b Pea (Pisum sativum) 4.0 6 Insecticidal (aphids, weevils) Sitophilus spp.
BrD1 Rice ~6.0 8 Insecticidal Brown planthopper
Jaburetox-2Ec Jack bean 10.4 14 Insecticidal, neurotoxic Dermestes peruvianus
γ-Thionins Radish, barley 5–6 8 Antifungal, α-amylase inhibition Fungi, bacteria

Key Observations :

  • Conserved Cysteine Motifs : All defensins (e.g., this compound, PA1b, γ-thionins) rely on disulfide bonds for stability and function .
  • Insecticidal Specificity : this compound uniquely targets bruchid beetles, whereas PA1b and Jaburetox-2Ec affect weevils and beetles, respectively .
  • Expression Systems : this compound has been successfully expressed in E. coli and Pichia pastoris for functional studies, unlike BrD1, which requires transgenic plant systems .
Mechanistic Differences
  • This compound : Disrupts larval development by interfering with nutrient absorption or midgut integrity in C. chinensis .
  • PA1b : Binds to vacuolar ATPase in insect cells, causing ion imbalance and death .
  • Jaburetox-2Ec: Acts as a neurotoxin by disrupting membrane potentials in insect neurons .
Limitations and Challenges
  • Heat Sensitivity : Unlike heat-stable polysaccharides implicated in bruchid resistance, this compound’s activity may degrade under high temperatures .

Preparation Methods

Expression System Setup

  • Host Cells: Recombinant expression typically uses Escherichia coli strains grown in LB medium enriched with yeast extract and tryptone, supplemented with appropriate antibiotics (e.g., ampicillin, chloramphenicol) to maintain plasmid selection.
  • Induction: Protein expression is induced by adding 1 mM IPTG when cultures reach an optical density (OD600) of ~0.5.
  • Growth Conditions: Cells are incubated at 37°C with shaking for 3 hours post-induction to maximize protein yield.

Cell Harvesting and Lysis

  • Cells are harvested by centrifugation at 4,000 g for 15 minutes at 4°C.
  • The pellet is resuspended in phosphate buffer (50 mM, pH 7.4) containing 500 mM NaCl, 40 mM imidazole, protease inhibitors (e.g., PMSF), and a protease inhibitor cocktail.
  • Cell disruption is achieved by sonication (e.g., 10 pulses of 30 seconds at 10 watts), followed by centrifugation at 5,000 g for 10 minutes at 4°C to clarify the lysate.

Heat Treatment and Initial Purification

  • The supernatant is heated at 90°C for 30 minutes to denature heat-sensitive contaminants while preserving the thermostable target protein.
  • After heating, centrifugation at 7,200 g for 10 minutes removes precipitated proteins.

Chromatographic Purification

  • The clarified supernatant undergoes chromatographic purification steps:
    • Ion-exchange chromatography: Using CM-Sepharose CL-6B columns equilibrated with 20 mM Tris-HCl buffer (pH 7.0). Proteins are eluted with a linear NaCl gradient (0–0.5 M).
    • Size-exclusion chromatography: Further purification by FPLC on a Superdex Peptide HR 10/30 column with buffer containing 150 mM NaCl.
  • Fractions are monitored by UV absorbance at 280 nm and analyzed by SDS-PAGE or gradient PAGE to identify those containing the target protein (~5.1 kDa for VrD1).
  • Protein concentration is determined by a modified Lowry method.

Yield and Activity Assessment

  • Purified protein fractions are pooled and concentrated.
  • Biological activity assays (e.g., growth inhibition assays against target organisms) determine the functional integrity of the protein.
  • The IC50 (concentration for 50% inhibition) is calculated from dose-response curves.

Chemical Synthesis Approaches Relevant to this compound

Although this compound is a protein, insights from nucleoside analog synthesis (e.g., antiviral prodrugs like Valopicitabine) inform complex organic synthesis strategies that may be adapted for peptide or protein analog preparation.

Protecting Group Strategy and Coupling Chemistry

  • Use of selective protecting groups to block reactive sites during synthesis reduces side reactions and purification complexity.
  • Coupling reactions can be facilitated by unusual intermediates such as 1,2-anhydrofuranose epoxides to avoid harsh Lewis acid catalysts incompatible with sensitive groups.
  • Activation of sugar moieties (e.g., mesylation) enables stereoselective coupling with nucleobases or amino acid residues.

Purification and Characterization

  • Purification typically involves medium pressure liquid chromatography (MPLC) or recrystallization.
  • Analytical techniques such as thin layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy confirm compound identity and purity.

Deprotection and Final Product Isolation

  • Acidic methanolysis removes protecting groups in a single step.
  • Final products are recrystallized and characterized by NMR to confirm structure and purity.

Summary Table of this compound Preparation Steps

Step No. Process Stage Description Conditions/Details
1 Recombinant Expression Growth of E. coli with IPTG induction LB medium, 37°C, OD600 ~0.5, 3 h induction
2 Cell Harvest and Lysis Centrifugation and sonication in phosphate buffer with protease inhibitors 4,000 g, 15 min; sonication 10×30 s pulses
3 Heat Treatment Heat supernatant to denature contaminants 90°C for 30 min
4 Ion-exchange Chromatography CM-Sepharose column with NaCl gradient elution 20 mM Tris-HCl pH 7.0; 0–0.5 M NaCl gradient
5 Size-exclusion Chromatography FPLC on Superdex Peptide HR 10/30 column Buffer with 150 mM NaCl, flow rate 0.5 ml/min
6 Concentration and Quantification Pooling, ultrafiltration, and protein quantification Modified Lowry method
7 Activity Assay Growth inhibition assays to determine IC50 Dose-response curve plotting

Research Findings and Considerations

  • Heat treatment is an effective step to enrich thermostable proteins like this compound or VrD1 by removing heat-labile contaminants.
  • The combination of ion-exchange and size-exclusion chromatography yields high-purity protein suitable for functional assays.
  • Recombinant expression in E. coli provides a scalable method for producing this compound.
  • Chemical synthesis methods for related nucleoside analogs demonstrate the utility of selective protecting groups and mild coupling conditions, potentially adaptable for synthetic peptide analogs of this compound.
  • Optimization of reaction conditions, protecting groups, and purification steps is crucial to improve yield and scalability.

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